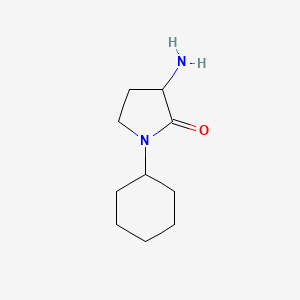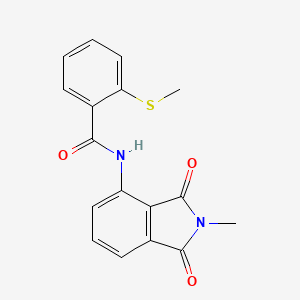
5-bromo-3-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-bromo-3-phenyl-1H-pyrazole” is a compound that belongs to the class of pyrazoles . Pyrazoles are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered heterocyclic ring with two nitrogen atoms and three carbon atoms . The average mass of the molecule is 223.069 Da and the monoisotopic mass is 221.979248 Da .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been synthesized using transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .Aplicaciones Científicas De Investigación
Antibacterial Activity
5-Phenyl-3-(Trifluoromethyl)-1H-pyrazole analogs, including those derived from 5-bromo-3-phenyl-1H-pyrazole, have been studied for their antibacterial activity against both gram-positive and gram-negative bacterial strains. These compounds were synthesized and evaluated using various spectroscopic techniques, with a focus on identifying potent antibacterial agents (Leelakumar et al., 2022).
Structural Characterization and Potential Applications
The structural characterization of 5-(5‑bromo‑2-thienyl)-1-(phenyl)-3-phenyl-2-pyrazoline was performed using NMR, IR, and X-ray diffraction techniques. The study revealed the compound's unique structural conformation and potential for various applications, emphasizing the influence of substituents and conjugation on the molecule's properties (Naveen et al., 2018).
Photophysical and Computational Study for Photonic and Electronic Devices
A study on novel coumarin pyrazoline moieties, structurally related to this compound, highlighted their importance in photonic and electronic devices. The research included the synthesis, single-crystal X-ray diffraction, and comprehensive analysis of their thermal stability, electrochemical properties, and spectroscopic behavior. The study's findings underscore the potential of these compounds in advancing photonic and electronic technologies (Kumbar et al., 2018).
Corrosion Inhibition and Antimicrobial Activities
Pyrazole and pyrazolone derivatives, closely related to this compound, have shown promising results as corrosion inhibitors for copper alloy and antimicrobial agents against both gram-positive and gram-negative bacteria. The study highlights the potential of these compounds in industrial applications, specifically in preventing metal corrosion and combating microbial growth (Sayed et al., 2018).
Mecanismo De Acción
While the specific mechanism of action for “5-bromo-3-phenyl-1H-pyrazole” is not explicitly mentioned, pyrazoles in general have been found to exhibit a wide range of pharmacological activities . They have been used as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Safety and Hazards
The safety data sheet for a similar compound, “5-phenyl-1H-pyrazol-3-amine”, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .
Direcciones Futuras
Pyrazoles have recently garnered substantial interest from researchers due to their broad-spectrum utility . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . This includes the development of novel strategies and wide applications of the pyrazole scaffold .
Propiedades
IUPAC Name |
5-bromo-3-phenyl-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFVURICDHUWHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092533-03-3 |
Source


|
| Record name | 5-Bromo-3-phenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-(Dimethylamino)-N-methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2824525.png)


![2-{[2-(2-Chloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B2824530.png)
![2-Chloro-N-[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]acetamide](/img/structure/B2824532.png)
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2824533.png)

![2-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2824535.png)



![Benzo[c][1,2,5]thiadiazol-5-yl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2824544.png)
